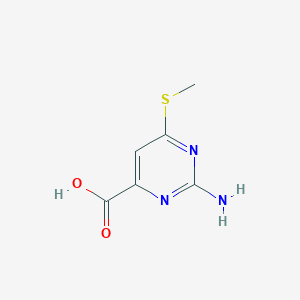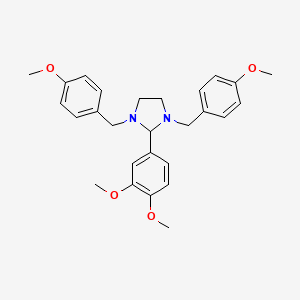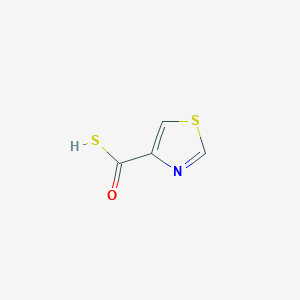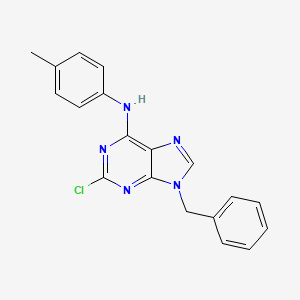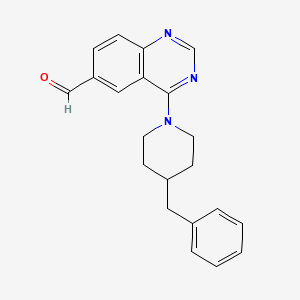
4-(4-Benzylpiperidin-1-yl)quinazoline-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Benzylpiperidin-1-yl)quinazoline-6-carbaldehyde is a heterocyclic compound that belongs to the quinazoline family. It is characterized by the presence of a quinazoline core structure substituted with a benzylpiperidine moiety and an aldehyde group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidin-1-yl)quinazoline-6-carbaldehyde typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through various methods, including the condensation of anthranilic acid with formamide or the cyclization of 2-aminobenzamide with formic acid.
Introduction of Benzylpiperidine Moiety: The benzylpiperidine moiety can be introduced through nucleophilic substitution reactions.
Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperidin-1-yl)quinazoline-6-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Potassium carbonate, sodium hydride, and various nucleophiles.
Major Products Formed
Oxidation: 4-(4-Benzylpiperidin-1-yl)quinazoline-6-carboxylic acid.
Reduction: 4-(4-Benzylpiperidin-1-yl)quinazoline-6-methanol.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Benzylpiperidin-1-yl)quinazoline-6-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an inhibitor of tyrosine kinases, which are involved in various cancer pathways.
Biological Research: It is used in the study of cellular signaling pathways and receptor interactions due to its ability to modulate kinase activity.
Chemical Biology: Researchers use this compound to investigate the structure-activity relationships of quinazoline derivatives and their biological effects.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents targeting cancer and other diseases.
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperidin-1-yl)quinazoline-6-carbaldehyde involves the inhibition of tyrosine kinases, particularly the epidermal growth factor receptor (EGFR) tyrosine kinase . By binding to the ATP-binding site of the kinase, it prevents the phosphorylation of the receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival . This mechanism makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
4-Anilinoquinazolines: These compounds also inhibit EGFR tyrosine kinase but may have different substituents on the quinazoline core.
4-(1-Benzyl-1H-indol-3-yl)-6,7-dimethoxyquinazoline: This compound exhibits moderate activity against protein tyrosine kinase ErbB-2.
Gefitinib: A well-known EGFR inhibitor used in the treatment of non-small-cell lung cancer.
Uniqueness
4-(4-Benzylpiperidin-1-yl)quinazoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties. Its benzylpiperidine moiety enhances its ability to interact with specific molecular targets, making it a valuable compound for further research and development .
Properties
CAS No. |
648449-24-5 |
|---|---|
Molecular Formula |
C21H21N3O |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-(4-benzylpiperidin-1-yl)quinazoline-6-carbaldehyde |
InChI |
InChI=1S/C21H21N3O/c25-14-18-6-7-20-19(13-18)21(23-15-22-20)24-10-8-17(9-11-24)12-16-4-2-1-3-5-16/h1-7,13-15,17H,8-12H2 |
InChI Key |
XORCMHFPFSZEBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC4=C3C=C(C=C4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


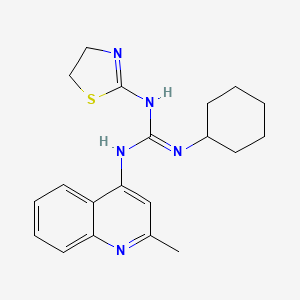
![5-[(3-Bromophenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12919397.png)
![1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline](/img/structure/B12919398.png)
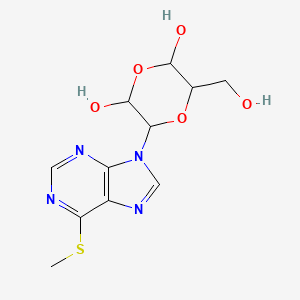
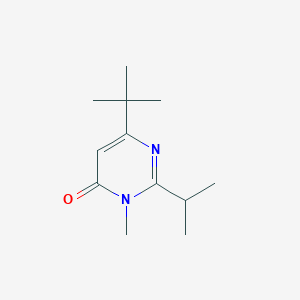

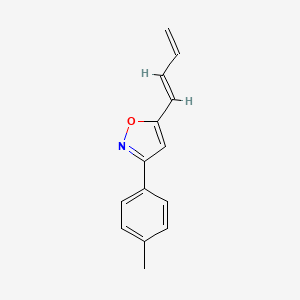
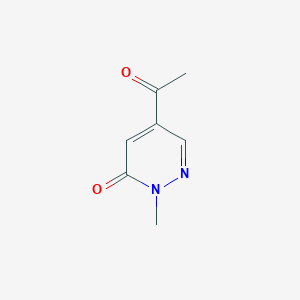
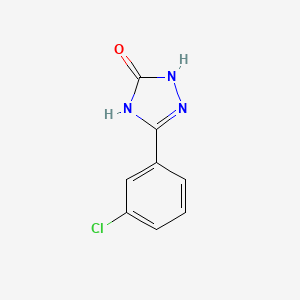
![5-Nitro-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12919462.png)
